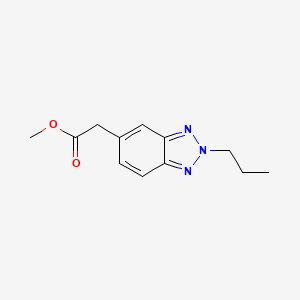
Methyl (2-propylbenzotriazol-5-yl)acetate
Cat. No. B8394908
M. Wt: 233.27 g/mol
InChI Key: CEUKINSHSQOWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07112553B1
Procedure details


A solution of methyl 5-benzotriazoleacetate (10 g, 0.0523 mol) in N,N-dimethylformamide was added dropwise to a chilled (ice-bath) suspension of sodium hydride (60% dispersion in oil, 2.3 g, 0.0575 mol) in N,N-dimethylformamide. When the addition was complete, the ice-bath was removed and the mixture stirred for 1 hour. N-Propyl iodide (9.78 g, 0.0575 mol) was added dropwise, and once the addition was complete the mixture was stirred at room temperature for 3 hours. The reaction mixture was poured onto ice/water, and extracted with ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo. The residue was further purified by column chromatography to afford methyl (2-propylbenzotriazol-5-yl)acetate (4.8 g).
Name
methyl 5-benzotriazoleacetate
Quantity
10 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:5]2=[CH:6][CH:7]=[C:8]([CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH2:9][C:4]2=[N:3][N:2]=1.[H-].[Na+].[CH3:17][CH2:18][CH2:19]I>CN(C)C=O>[CH2:17]([N:2]1[N:1]=[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:9][C:4]2=[N:3]1)[CH2:18][CH3:19] |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 5-benzotriazoleacetate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=NN=C2C1=CC=C(C2)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
9.78 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCI
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a chilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice-bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
once the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature for 3 hours
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice/water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was further purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N1N=C2C(=N1)C=CC(=C2)CC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
